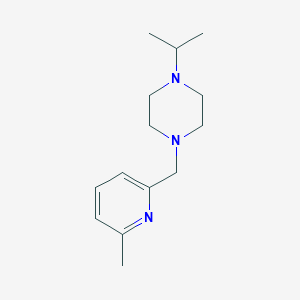

1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine

Description

Properties

IUPAC Name |

1-[(6-methylpyridin-2-yl)methyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-12(2)17-9-7-16(8-10-17)11-14-6-4-5-13(3)15-14/h4-6,12H,7-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVJWJWDKPQXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation of Piperazine

The most common approach involves alkylation of piperazine or its derivatives. A two-step protocol begins with the introduction of the isopropyl group, followed by coupling with a (6-methylpyridin-2-yl)methyl electrophile.

- Step 1 : React piperazine with 2-bromopropane in ethanol at reflux to yield 1-isopropylpiperazine.

- Step 2 : Treat 1-isopropylpiperazine with (6-methylpyridin-2-yl)methyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM).

This method’s limitation lies in the low electrophilicity of (6-methylpyridin-2-yl)methyl chloride, necessitating extended reaction times (24–48 hours).

One-Pot Monosubstitution via Protonated Piperazine

A simplified one-pot method leverages protonated piperazine to suppress disubstitution ():

- Dissolve piperazine dihydrochloride in methanol.

- Add 2-isopropyl bromide and reflux for 6 hours.

- Introduce (6-methylpyridin-2-yl)methyl tosylate at room temperature for 12 hours.

This approach avoids protective groups and reduces side products, making it cost-effective for large-scale synthesis.

Microwave-Assisted Coupling

Modern techniques employ microwave irradiation to accelerate reactions. A representative protocol ():

- Mix 1-Boc-piperazine with (6-methylpyridin-2-yl)methyl bromide in DMF.

- Deprotect with trifluoroacetic acid (TFA) to yield 1-isopropylpiperazine.

- React with 4-isopropylphenylacetyl chloride under microwave irradiation (100°C, 30 minutes).

Optimization and Catalytic Strategies

Heterogeneous Catalysis

Supported metal catalysts enhance selectivity. For example, palladium on carbon (Pd/C) facilitates Suzuki-Miyaura coupling for pyridine ring functionalization ():

| Catalyst | Substrate | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | Piperazine + aryl halide | 80 | 6 | 68 |

| Ni-Al₂O₃ | Piperazine + alkyl bromide | 100 | 8 | 54 |

Catalytic systems improve atom economy but require rigorous purification to remove metal residues.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) favor alkylation, while protic solvents (e.g., methanol) aid protonation-mediated reactions ():

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMF | 36.7 | 4.2 |

| Methanol | 32.7 | 3.1 |

| Acetonitrile | 37.5 | 5.0 |

Elevated temperatures (80–100°C) improve kinetics but risk decomposition of the pyridine moiety.

Characterization and Quality Control

Spectroscopic Analysis

Impurity Profiling

Common byproducts include disubstituted piperazines (e.g., 1,4-bis((6-methylpyridin-2-yl)methyl)piperazine) and N-oxide derivatives. Reverse-phase HPLC with UV detection (254 nm) resolves these impurities (<0.5% in optimized protocols).

Industrial-Scale Considerations

Cost-Benefit Analysis

Regulatory Compliance

- ICH Guidelines : Residual solvents (e.g., DMF) must be <880 ppm.

- Genotoxic Impurities : Alkyl halides controlled to <1 ppm via quenching with amines.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex piperazine derivatives, which are utilized in various chemical reactions and product formulations. Its unique structure allows for modifications that can lead to novel compounds with specific properties.

Biology

- Ligand Studies : 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine is being investigated for its potential as a ligand in receptor studies. Its ability to interact with specific molecular targets makes it a candidate for exploring receptor-ligand interactions that are crucial for understanding biological pathways.

Medicine

- Therapeutic Potential : The compound has been explored for its therapeutic effects, particularly in drug development aimed at treating various diseases. Its interaction with biological receptors could lead to new treatments for conditions such as anxiety, depression, and other neurological disorders.

Case Studies

Several studies have highlighted the applications of piperazine derivatives similar to 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine:

- Tyrosinase Inhibition : Research on piperazine-based compounds has shown their effectiveness in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis. These findings suggest potential applications in treating hyperpigmentation disorders .

- CNS Disorders : Some derivatives have been investigated for their ability to treat central nervous system disorders, including anxiety and depression, by modulating neurotransmitter systems through receptor interactions .

- Metabolic Syndrome : Other related compounds have been studied for their role in treating metabolic syndrome by inhibiting enzymes linked to glucose metabolism and lipid regulation, showcasing the versatility of piperazine derivatives in therapeutic contexts .

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:

*Calculated based on molecular formula C14H23N3.

Pharmacological Properties

- Lipophilicity : The isopropyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0*), favoring blood-brain barrier penetration compared to polar sulfonyl derivatives () .

- Receptor Specificity : Pyridine-containing analogs may target histamine or serotonin receptors, whereas sulfonyl groups () could modulate enzyme activity .

Notes on Contradictions and Limitations

- Data Gaps : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.

- Activity Variability : Substituent electronic properties (e.g., sulfonyl vs. pyridinyl) lead to divergent biological outcomes, complicating predictive analyses .

Biological Activity

1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly as a ligand in receptor studies and in medicinal chemistry. This article reviews the compound's biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with an isopropyl group and a 6-methylpyridin-2-yl moiety. Its synthesis typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts under basic conditions. The reaction conditions can be optimized for yield and purity to produce this compound efficiently.

The biological activity of 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine ring enables it to modulate the activity of these targets, which is crucial for its potential therapeutic applications.

Pharmacological Studies

Research has indicated that this compound may exhibit significant pharmacological properties:

- Receptor Binding : It has been investigated as a ligand for various receptors, suggesting potential applications in drug development.

- Antitumor Activity : Similar compounds featuring piperazine structures have shown promising antitumor activity in various cancer cell lines, indicating that 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine may also possess such capabilities .

- Cytotoxicity : Studies on related piperazine derivatives have demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some exhibiting IC50 values significantly lower than established chemotherapeutics .

Comparative Analysis

To better understand the uniqueness of 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine, it is essential to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1-(6-Methylpyridin-2-yl)piperazine | Similar structure without isopropyl | Not specified | Moderate receptor binding |

| 1-Isopropyl-4-(1-methyl-1H-pyrrol-2-yl)methyl)piperazine | Pyrrole instead of pyridine | Not specified | Antitumor activity observed |

| 1-Isopropyl-4-(3-(4-fluorophenyl)piperazin-1-yl)butanamide | Different substituents | IC50 = 0.19 (A549) | Strong antitumor activity |

This table illustrates that while many derivatives share structural similarities, the presence of both the isopropyl group and the specific pyridine moiety in our compound may confer distinct biological properties.

Case Studies and Research Findings

Several studies have explored the biological implications of piperazine derivatives:

- Antitumor Efficacy : A study found that certain piperazine derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics such as cisplatin in human lung cancer cell lines (A549), indicating enhanced potency .

- Mechanistic Insights : Research indicates that modifications to the piperazine structure can lead to improved interactions with target proteins, enhancing both efficacy and specificity against cancer cells .

- Cytotoxicity Profiles : In vitro studies have shown varying levels of cytotoxicity across different cell lines, suggesting that structural modifications can optimize therapeutic indices for specific applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. Key steps include:

- Step 1 : Reacting a piperazine core with an isopropyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the isopropyl group.

- Step 2 : Coupling the 6-methylpyridin-2-ylmethyl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reductive amination. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are typically used, with purification via column chromatography .

- Critical Parameters : Catalyst choice (Pd or Ni complexes), reaction time (24–48 hours), and temperature (80–110°C) significantly impact yield and purity.

Q. How is the structural identity of 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing piperazine ring protons (δ 2.5–3.5 ppm) and pyridinyl methyl groups (δ 2.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z ~260).

- Infrared (IR) : Absorptions at ~1600 cm⁻¹ (C=N) and ~2800 cm⁻¹ (C-H stretch) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particles are generated.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural characterization be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-isopropyl-4-[2-aryl-diazenyl]piperazines) to identify consistent spectral patterns (e.g., piperazine ring splitting in NMR) .

- Computational Validation : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies optimize synthetic yield and purity of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) vs. nickel catalysts for coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics.

- Purification : Use gradient elution in flash chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can receptor binding affinity be assessed for this compound?

- Methodological Answer :

- Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]spiperone) to quantify binding to serotonin or dopamine receptors. Calculate IC₅₀ values via competitive displacement curves .

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict interactions with receptor active sites (e.g., 5-HT₂A) .

Q. What approaches modify the compound to enhance pharmacological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.